6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C13H11ClN4 and a molecular weight of 258.71 g/mol . This compound is part of the triazolopyridazine family, known for its diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
6-chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-2-9-3-5-10(6-4-9)13-16-15-12-8-7-11(14)17-18(12)13/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQIXASNQIAGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylphenylhydrazine with 6-chloropyridazine-3-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an ethanol solvent at elevated temperatures (around 85°C) under reflux conditions . Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research and development needs .
Chemical Reactions Analysis
6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: Known for its high-energy material properties.
7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: Another high-energy material with unique properties.
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate: Used in various synthetic applications.
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Biological Activity
6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C13H11ClN4, and it has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.
- Molecular Weight : 258.71 g/mol
- CAS Number : 1096925-99-3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound modulates the activity of these targets, leading to various biological effects. The precise pathways involved are still under investigation but are thought to include inhibition of key enzymes involved in metabolic pathways relevant to cancer and microbial growth.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- In vitro Studies : Various derivatives have demonstrated significant inhibition against bacterial strains and fungi. The compound's structure allows for effective binding to microbial targets.
Anticancer Properties
The potential anticancer activity of this compound has been explored through several assays:
- Cell Line Studies : In vitro tests using cancer cell lines have indicated that this compound can induce apoptosis and inhibit cell proliferation.
- Mechanistic Insights : Research has suggested that the compound may disrupt cell cycle progression and induce oxidative stress in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo derivatives. Key findings include:
- Substituent Effects : Variations in substituents on the phenyl ring significantly influence the potency and selectivity of the compound against specific biological targets.
| Substituent | Activity Level | Remarks |
|---|---|---|
| Ethyl Group | Moderate | Enhances lipophilicity |
| Chlorine | High | Critical for receptor binding |
Comparative Analysis with Similar Compounds
When compared to other triazolo derivatives such as 6,7-diamino-[1,2,4]triazolo[4,3-b]pyridazine and 7-amino-[1,2,4]triazolo[4,3-b]pyridazine, this compound shows unique properties that may be advantageous for specific applications.
| Compound Name | Molecular Weight | Key Activity |
|---|---|---|
| 6-Chloro... | 258.71 g/mol | Antimicrobial |
| 6,7-Diamino... | 270.71 g/mol | High-energy material |
| 7-Amino... | 276.71 g/mol | Anticancer |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant decrease in viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM.
- Antimicrobial Efficacy : In another study focusing on bacterial strains such as Staphylococcus aureus, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
